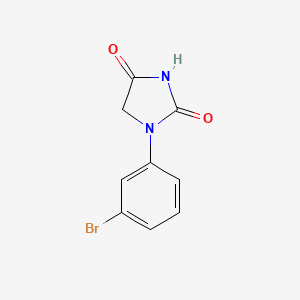

1-(3-Bromophenyl)-2,4-imidazolidinedione

Description

Properties

IUPAC Name |

1-(3-bromophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-6-2-1-3-7(4-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIFZNPWWAGQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Aromatic Aldehyde and Hydrazine Derivatives

- Starting Materials: 3-bromobenzaldehyde and phenylhydrazine.

- Step 1: Formation of hydrazone intermediate by reacting 3-bromobenzaldehyde with phenylhydrazine under mild conditions in ethanol or acetic acid.

- Step 2: Cyclization of the hydrazone to form the imidazolidinedione ring, typically facilitated by acetic anhydride or phosphoryl chloride, under reflux conditions.

| Parameter | Details |

|---|---|

| Solvent | Ethanol or acetic acid |

| Reagent | Acetic anhydride or phosphoryl chloride |

| Temperature | Reflux (~80-120°C) |

| Duration | 4–8 hours |

Notes: The cyclization step involves dehydration and ring closure, yielding the 2,4-imidazolidinedione core with the 3-bromophenyl substituent at the N-1 position.

Synthesis from 4-Bromobenzaldehyde Derivatives

Research indicates that derivatives of 4-bromobenzaldehyde can be used to synthesize the target compound via condensation with hydrazine derivatives, followed by cyclization:

- Step 1: Condensation of 4-bromobenzaldehyde with hydrazine derivatives to form hydrazones.

- Step 2: Cyclization using acetic anhydride or similar dehydrating agents under reflux.

| Parameter | Details |

|---|---|

| Solvent | Ethanol, acetic acid |

| Reagent | Acetic anhydride |

| Temperature | Reflux (~80-120°C) |

| Duration | 4–6 hours |

Note: The substitution position (meta or para) on the phenyl ring influences the regioselectivity and yield.

Industrial-Scale Synthesis Approaches

For larger scale production, continuous flow reactors are employed to improve yield and reproducibility:

- Reactor Setup: Continuous flow of aromatic aldehyde and hydrazine derivatives with controlled temperature and stoichiometry.

- Purification: Recrystallization from ethanol or ethyl acetate to obtain high-purity product (>98%).

Key Reagents and Conditions Summary

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Hydrazone formation | Hydrazine derivative | Ethanol / Acetic acid | Room temp to 60°C | 2–4 hours | Acidic conditions favor condensation |

| Cyclization | Acetic anhydride / PCl₅ | Ethanol / Acetic acid | Reflux | 4–8 hours | Dehydration promotes ring closure |

Research Findings and Data

Research by Muccioli et al. (2006) and others have demonstrated that:

- The reaction of phenylhydrazine with aromatic aldehydes under reflux yields hydrazones efficiently.

- Cyclization with acetic anhydride produces the imidazolidinedione core with high yields (~60–70%).

- Microwave-assisted synthesis accelerates the cyclization step, reducing reaction times to 30 minutes with comparable yields.

Notes on Optimization

- Temperature Control: Elevated temperatures favor cyclization but require careful monitoring to prevent decomposition.

- Purification: Recrystallization from ethanol or ethyl acetate ensures high purity.

- Microwave Assistance: Significantly reduces reaction times and improves yields.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced imidazolidinedione derivatives.

Substitution: Formation of substituted imidazolidinedione derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity

- Cannabinoid Receptor Modulation

- Neuroprotective Effects

Agricultural Applications

- Herbicidal Properties

Materials Science Applications

- Polymer Chemistry

- This compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices enhances performance characteristics such as thermal stability and resistance to chemical degradation.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below highlights key structural analogs of 1-(3-Bromophenyl)-2,4-imidazolidinedione and their distinguishing features:

Pharmacological Activity Comparison

- Antimicrobial Activity: Nitrofurantoin is a clinically used urinary antibacterial agent, with its nitro group undergoing reductive activation in bacterial cells .

- Metabolic Stability: Nitrofurantoin is metabolized in the colon and liver to 1-amino derivatives, while brominated analogs like this compound may exhibit slower metabolism due to bromine's steric and electronic effects .

Physicochemical Properties

- Lipophilicity: The bromophenyl group in this compound increases logP compared to nitrofurantoin (predicted logP ~1.5 vs. Halogenated derivatives like 1-(4-Bromo-5-chloro-2-hydroxyphenyl)-3-ethyl-2,4-imidazolidinedione (logP ~2.1) show even higher lipophilicity, which may correlate with prolonged half-life .

Solubility :

- Nitrofurantoin is sparingly soluble in water but forms stable hydrates, whereas brominated analogs are likely less soluble due to increased hydrophobicity .

Biological Activity

1-(3-Bromophenyl)-2,4-imidazolidinedione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound features an imidazolidinedione ring with a bromophenyl substituent, which contributes to its unique chemical reactivity and biological activity. The structure can be represented as follows:

- Chemical Formula : C₉H₈BrN₂O₂

- Molecular Weight : 244.08 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various derivatives of imidazolidinedione, the compound demonstrated effectiveness against a range of bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown selective cytotoxicity towards different cancer cell lines, with IC₅₀ values indicating its potency.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound is believed to bind to various enzymes and receptors, modulating their activity. Notably, studies have indicated its potential as an inverse agonist at cannabinoid receptors, which could have implications in pain relief and treatment for conditions like obesity .

Case Study 1: Antimicrobial Evaluation

In a comparative study involving several imidazolidinedione derivatives, this compound was evaluated for its antimicrobial efficacy against clinical isolates. The findings highlighted its superior activity compared to other derivatives, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Research

A recent investigation assessed the anticancer effects of the compound on breast cancer cell lines. The study revealed that treatment with varying concentrations led to significant reductions in cell viability and increased apoptosis markers. This reinforces the compound's potential as a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(3-Bromophenyl)-2,4-imidazolidinedione?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted bromophenyl precursors and hydantoin derivatives. For example, alkylation of hydantoin with 3-bromophenyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization of reaction time and temperature is critical to minimize side products like regioisomers . Spectroscopic monitoring (e.g., TLC or NMR) is recommended to track intermediate formation.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- FT-IR : Key peaks include C=O stretches (~1700 cm⁻¹ for the imidazolidinedione ring) and C-Br vibrations (~698 cm⁻¹) .

- NMR : The ¹H NMR spectrum shows aromatic protons from the 3-bromophenyl group (δ 7.2–7.8 ppm) and imidazolidinedione NH protons (δ 10–12 ppm). ¹³C NMR confirms carbonyl carbons (~175 ppm) and quaternary carbons adjacent to bromine .

Q. What stability considerations are relevant for this compound under laboratory storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to the hydrolytically labile imidazolidinedione ring. Stability studies suggest storage in amber vials at –20°C under inert gas (e.g., argon). Accelerated degradation assays (e.g., 40°C/75% RH for 14 days) can identify breakdown products like 2,4-imidazolidinedione, monitored via HPLC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing bromophenyl-substituted imidazolidinediones be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT) predict reactive sites on the phenyl ring, guiding precursor design. For example, meta-substitution (3-bromophenyl) is stabilized by resonance effects, as seen in analogues like 1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione sodium salt . Microwave-assisted synthesis can enhance selectivity by reducing reaction time .

Q. What computational approaches are used to predict the nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level analyze hyperpolarizability (β) and dipole moments. Frontier molecular orbital (FMO) analysis reveals charge transfer between the bromophenyl group and imidazolidinedione ring, critical for NLO activity. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. How can crystallographic data discrepancies be resolved during structure refinement?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for high-resolution refinement. Challenges like twinning or disorder in the bromophenyl group require iterative cycles of electron density mapping (e.g., OLEX2 visualization). Hydrogen bonding networks (e.g., N–H···O=C interactions) stabilize the crystal lattice and improve R-factor convergence .

Q. What strategies validate the biological activity of this compound derivatives?

- Methodological Answer : Derivatives are screened for antimicrobial activity using microbroth dilution assays (e.g., against E. coli or S. aureus). Structure-activity relationship (SAR) studies compare substituents (e.g., nitro vs. bromo groups), referencing analogues like nitrofurantoin (1-[(5-nitrofurfurylidene)amino]-2,4-imidazolidinedione), which shows urinary tract antibacterial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.